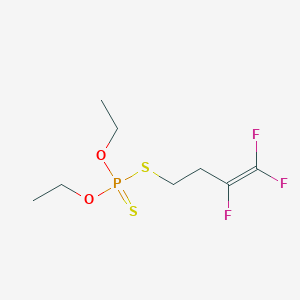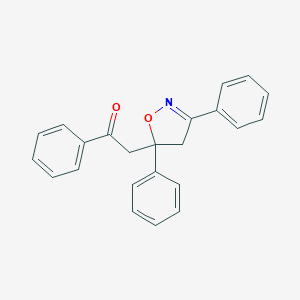
Acetophenone, 2'-(3,5-diphenyl-2-isoxazolin-5-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetophenone, 2'-(3,5-diphenyl-2-isoxazolin-5-yl)-', commonly known as DPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. DPI is a derivative of isoxazoline, an important class of heterocyclic compounds that exhibit diverse biological activities.
Wirkmechanismus
The mechanism of action of DPI is not fully understood. However, it is believed that DPI exerts its biological activities by interacting with specific targets, such as ion channels and enzymes, in the body. For example, DPI has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Biochemische Und Physiologische Effekte
DPI has been shown to exhibit a range of biochemical and physiological effects in various animal models. In a study conducted on rats, DPI was found to exhibit significant anticonvulsant and analgesic activities. Additionally, DPI was shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-1β, in the serum of rats with induced inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using DPI in laboratory experiments include its high yield of synthesis, low toxicity, and diverse biological activities. However, the limitations of using DPI include its high cost of synthesis, limited availability, and potential side effects.
Zukünftige Richtungen
There are several future directions for the research and development of DPI. One potential area of interest is the investigation of DPI as a potential treatment for neurological disorders, such as epilepsy and chronic pain. Additionally, DPI could be further explored for its potential use as a herbicide and insecticide in the agrochemical industry. Furthermore, the synthesis of novel polymers and materials using DPI as a building block could lead to the development of new materials with unique properties and applications.
Synthesemethoden
The synthesis of DPI involves the condensation of 3,5-diphenylisoxazoline-4-carboxylic acid with acetophenone in the presence of a catalyst, such as triethylamine or pyridine. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to yield DPI in good yields.
Wissenschaftliche Forschungsanwendungen
DPI has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, DPI has been shown to exhibit significant anticonvulsant, analgesic, and anti-inflammatory activities. Additionally, DPI has been investigated for its potential use as a herbicide and insecticide in the agrochemical industry. In materials science, DPI has been used as a building block for the synthesis of novel polymers and materials with unique properties.
Eigenschaften
CAS-Nummer |
19363-81-6 |
|---|---|
Produktname |
Acetophenone, 2'-(3,5-diphenyl-2-isoxazolin-5-yl)- |
Molekularformel |
C23H19NO2 |
Molekulargewicht |
341.4 g/mol |
IUPAC-Name |
2-(3,5-diphenyl-4H-1,2-oxazol-5-yl)-1-phenylethanone |
InChI |
InChI=1S/C23H19NO2/c25-22(19-12-6-2-7-13-19)17-23(20-14-8-3-9-15-20)16-21(24-26-23)18-10-4-1-5-11-18/h1-15H,16-17H2 |
InChI-Schlüssel |
DXTKIPMJDWESNQ-UHFFFAOYSA-N |
SMILES |
C1C(=NOC1(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Kanonische SMILES |
C1C(=NOC1(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2H,8H-Benzo[1,2-b:3,4-b']dipyran-2-one, 9,10-dihydro-9-hydroxy-8,8-dimethyl-, (R)-](/img/structure/B102272.png)
![(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B102274.png)



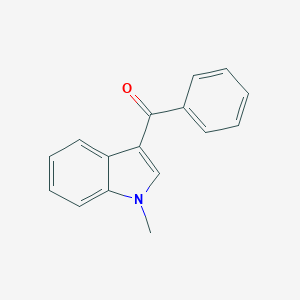
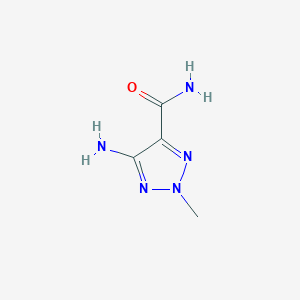


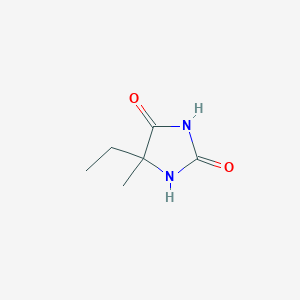
![Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid](/img/structure/B102287.png)
